[4-(Cyclobutylmethoxy)-3-fluorophenyl]methanamine
Description
[4-(Cyclobutylmethoxy)-3-fluorophenyl]methanamine is a substituted benzylamine derivative featuring a cyclobutylmethoxy group at the para-position and a fluorine atom at the meta-position of the phenyl ring, with a primary amine (-CH2NH2) at the benzylic position.
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
[4-(cyclobutylmethoxy)-3-fluorophenyl]methanamine |
InChI |
InChI=1S/C12H16FNO/c13-11-6-10(7-14)4-5-12(11)15-8-9-2-1-3-9/h4-6,9H,1-3,7-8,14H2 |
InChI Key |
UKOXZNRZQHNTRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)COC2=C(C=C(C=C2)CN)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Cyclobutylmethoxy)-3-fluorophenyl]methanamine typically involves multiple steps, including the formation of the cyclobutylmethoxy group and the introduction of the fluorophenyl group. Common synthetic routes may involve:
Formation of Cyclobutylmethoxy Group: This can be achieved through the reaction of cyclobutanol with methanesulfonyl chloride to form cyclobutylmethanesulfonate, followed by nucleophilic substitution with sodium methoxide.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a halogen exchange reaction, where a suitable fluorinating agent is used to replace a halogen atom on a phenyl ring.
Formation of Methanamine Group:
Industrial Production Methods: Industrial production methods for [4-(Cyclobutylmethoxy)-3-fluorophenyl]methanamine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanamine group may be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the fluorophenyl group to a more reduced state, such as converting a nitro group to an amine group if present.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme activities and protein interactions.
Drug Development:
Medicine:
Therapeutic Agents: The compound may exhibit biological activities that make it a candidate for therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals.
Agriculture: The compound may have applications in the development of agrochemicals, such as pesticides or herbicides.
Mechanism of Action
The mechanism of action of [4-(Cyclobutylmethoxy)-3-fluorophenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Variations on the Phenyl Ring
Sulfonyl vs. Alkoxy Groups
- [4-(Ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride
- Structure : Replaces cyclobutylmethoxy with an ethanesulfonyl (-SO2C2H5) group.
- Impact : The sulfonyl group is strongly electron-withdrawing, reducing electron density on the aromatic ring and increasing acidity of adjacent protons. This contrasts with the electron-donating nature of alkoxy groups. The hydrochloride salt enhances aqueous solubility (Molecular Weight: 253.72) .
Aromatic vs. Alicyclic Substituents
- [4-(4-Ethylphenyl)-3-fluorophenyl]methanamine Structure: Substitutes cyclobutylmethoxy with a 4-ethylphenyl group.
- [4-(3,5-Dimethylphenyl)-3-fluorophenyl]methanamine
Heterocyclic Substituents
Morpholine Derivatives
- [4-(2,6-Dimethylmorpholin-4-yl)-3-fluorophenyl]methanamine
- Structure : Incorporates a 2,6-dimethylmorpholine ring.
- Impact : The morpholine ring introduces hydrogen-bonding capability via its oxygen atom, enhancing solubility. Methyl groups at positions 2 and 6 may stabilize chair conformations, optimizing interactions with chiral targets (Molecular Formula: C13H19FN2O) .
Piperazine Derivatives
- [4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]methanamine
Simplified Substituents
- 3-Fluoro-4-methylbenzylamine
- (3-Cyclopropyl-4-fluorophenyl)methanamine Structure: Substitutes cyclobutylmethoxy with a cyclopropyl group.
Data Tables for Key Compounds
Biological Activity
[4-(Cyclobutylmethoxy)-3-fluorophenyl]methanamine is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of [4-(Cyclobutylmethoxy)-3-fluorophenyl]methanamine can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 221.28 g/mol
The presence of the cyclobutyl group and the fluorine atom in the para position of the aromatic ring is significant for its biological activity, potentially influencing its interaction with biological targets.
Research indicates that [4-(Cyclobutylmethoxy)-3-fluorophenyl]methanamine may act on various biological pathways, particularly through modulation of neurotransmitter systems and ion channels. Its structural analogs have shown promising activity against specific receptors, suggesting that this compound could similarly interact with ion channels or receptors involved in pain and inflammation pathways.
In Vitro Studies
In vitro studies have demonstrated that related compounds exhibit significant anti-inflammatory and analgesic properties. For instance, compounds targeting P2X4 receptors have shown to reduce pain responses in animal models, indicating a potential pathway for [4-(Cyclobutylmethoxy)-3-fluorophenyl]methanamine's action. The IC50 values for these interactions are critical in determining potency and efficacy.
| Compound | Target Receptor | IC50 (nM) |
|---|---|---|
| BAY-1797 | P2X4 | 211 |
| [4-(Cyclobutylmethoxy)-3-fluorophenyl]methanamine | TBD | TBD |
Anti-Inflammatory Effects
A study focused on similar compounds revealed their effectiveness in reducing inflammation in rodent models. The anti-inflammatory effects were assessed using the Complete Freund's Adjuvant (CFA) model, where significant reductions in paw swelling were observed.
Pain Management
Another study highlighted the analgesic properties of related compounds in models of neuropathic pain. The administration of these compounds resulted in a notable decrease in pain behavior, measured through various behavioral assays such as the von Frey test.
Safety and Toxicology
Toxicological assessments are crucial for understanding the safety profile of [4-(Cyclobutylmethoxy)-3-fluorophenyl]methanamine. Preliminary data suggest low toxicity levels; however, comprehensive studies are needed to determine its safety margins and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
